molecular formula C6H15ClN2O2S B1342417 N-(Piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 68996-26-9

N-(Piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No. B1342417
Key on ui cas rn: 68996-26-9
M. Wt: 214.71 g/mol
InChI Key: LUSUXJHDQXASOK-UHFFFAOYSA-N
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Patent
US08946279B2

Procedure details

In a dried reaction flask, butyl 4-(methylsulfonamido)piperidine-1-carboxylate (2.53 g, 9.1 mmol) was dissolved in a mixed solvent of dichloromethane (20 mL) and methanol (5 mL). A dried HCl gas was passed thereto at room temperature for 2 hr, and a white solid was formed. The mixture was filtered and washed with dichloromethane and anhydrous ethyl ether, and dried to obtain a white powdery solid (1.88 g) in a 96.3% yield.
Name
butyl 4-(methylsulfonamido)piperidine-1-carboxylate
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
96.3%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][CH:6]1[CH2:11][CH2:10][N:9](C(OCCCC)=O)[CH2:8][CH2:7]1)(=[O:4])=[O:3].[ClH:19]>ClCCl.CO>[ClH:19].[NH:9]1[CH2:8][CH2:7][CH:6]([NH:5][S:2]([CH3:1])(=[O:3])=[O:4])[CH2:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
butyl 4-(methylsulfonamido)piperidine-1-carboxylate
Quantity
2.53 g
Type
reactant
Smiles
CS(=O)(=O)NC1CCN(CC1)C(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white solid was formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with dichloromethane and anhydrous ethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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